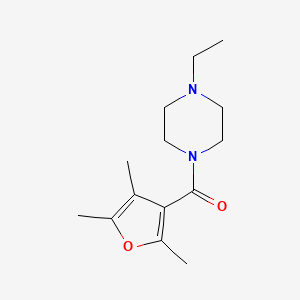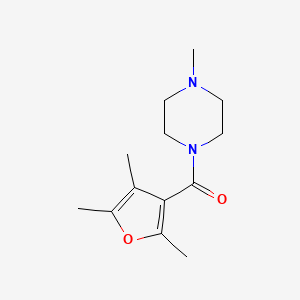
(4-Methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone, also known as MPIQ, is a novel compound that has gained significant attention in the field of medicinal chemistry. This molecule has been synthesized by several research groups, and its potential applications in scientific research have been explored extensively.
Wirkmechanismus
The exact mechanism of action of (4-Methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone is not yet fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in the pathogenesis of various diseases. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exert its effects by modulating various biochemical and physiological processes in the body. For example, it has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone has several advantages as a research tool, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on (4-Methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone. One potential area of investigation is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the exploration of this compound's potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its synthesis method for improved purity and yield.
Conclusion:
In conclusion, this compound is a promising compound with significant potential applications in scientific research. Its high potency and selectivity make it a valuable tool for the development of novel drugs, particularly in the fields of oncology and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for improved purity and yield.
Synthesemethoden
(4-Methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone can be synthesized by a multistep process involving the reaction of 4-methylpiperazine with 2-(2-bromoethyl)quinoline, followed by the reaction with isopropylmagnesium chloride. The resulting intermediate is then subjected to a final reaction with formaldehyde to yield this compound. This synthesis method has been optimized by several research groups, and the purity and yield of the final product have been improved significantly.
Wissenschaftliche Forschungsanwendungen
(4-Methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone has shown great potential in the field of medicinal chemistry, particularly in the development of novel drugs. The compound has been found to exhibit potent antitumor, antimicrobial, and anti-inflammatory activities. It has also been shown to possess significant neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(4-methylpiperazin-1-yl)-(2-propan-2-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13(2)17-12-15(14-6-4-5-7-16(14)19-17)18(22)21-10-8-20(3)9-11-21/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWOIMHGXSZMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
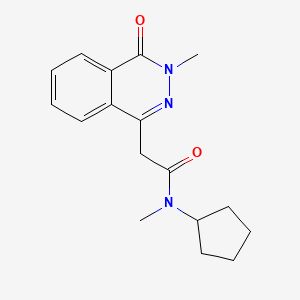

![2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide](/img/structure/B7503957.png)
![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-sulfamoylbenzoate](/img/structure/B7503967.png)
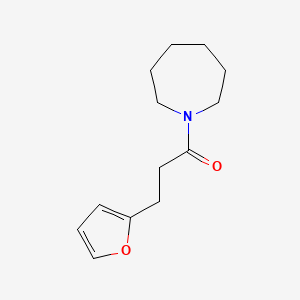
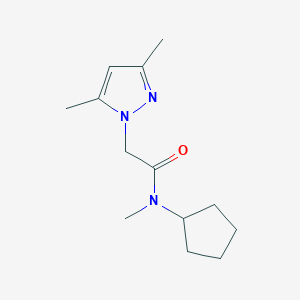
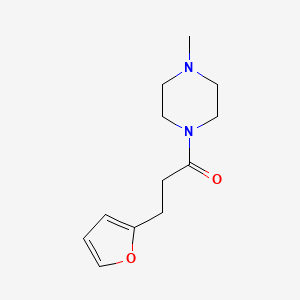
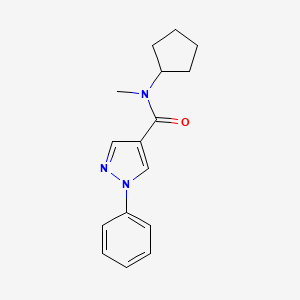
![N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)propanamide](/img/structure/B7503996.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-3-propan-2-ylimidazolidine-2,4,5-trione](/img/structure/B7504030.png)
![N-[3-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7504037.png)
![N-[3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7504041.png)
